molecular formula C35H34N2O10 B5013078 3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) CAS No. 5477-47-4

3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid)

Cat. No.: B5013078
CAS No.: 5477-47-4
M. Wt: 642.6 g/mol
InChI Key: MWAJIGSQIXOQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) is a bifunctional aromatic compound characterized by two benzoic acid cores bridged via a methane group. Each benzoic acid moiety is substituted at the 6-position with an amino group linked to a 3,4-dimethoxyphenyl acetyl substituent. While direct data on its synthesis or applications are absent in the provided evidence, structurally related compounds (e.g., sulfonamide analogs, methyl esters, and phenolic derivatives) suggest applications in pharmacological research, synthetic intermediates, or fine chemicals .

Properties

IUPAC Name

5-[[3-carboxy-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O10/c1-44-28-11-7-22(16-30(28)46-3)18-32(38)36-26-9-5-20(14-24(26)34(40)41)13-21-6-10-27(25(15-21)35(42)43)37-33(39)19-23-8-12-29(45-2)31(17-23)47-4/h5-12,14-17H,13,18-19H2,1-4H3,(H,36,38)(H,37,39)(H,40,41)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAJIGSQIXOQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385904
Record name STK060085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5477-47-4
Record name STK060085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxyphenylacetic acid with 6-amino-3,3’-methanediylbisbenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated aromatic compounds, substituted aromatic compounds

Scientific Research Applications

3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Target Compound* C₃₂H₃₂N₂O₁₀ ~636.6 Bis-amide, dimethoxy, carboxylic acid Pharmacological research
3,3'-Methylenebis(6-{[(4-MePh)SO₂]amino}BA) C₂₉H₂₆N₂O₈S₂ 594.66 Sulfonamide, methyl, carboxylic acid Synthetic intermediates
3,4-Dimethoxybenzoic acid methyl ester C₁₀H₁₂O₄ 196.20 Methyl ester, dimethoxy Chromatography standards
Caffeic Acid C₉H₈O₄ 180.16 Dihydroxy, propenoic acid Antioxidant, food/cosmetic research

*Inferred data due to absence of direct evidence.

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C₃₃H₃₄N₂O₆
  • Molecular Weight : 546.64 g/mol

Structure

The compound features multiple functional groups that contribute to its biological properties. The structure includes:

  • Two benzoic acid moieties connected by a methylene bridge.
  • Acetamido and dimethoxyphenyl substituents that may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to the presence of the acetamido group, which is known for enhancing antibacterial efficacy.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of similar benzoic acid derivatives against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were found to be between 3.12 μg/mL and 12.5 μg/mL, with controls showing lower MIC values for established antibiotics like ciprofloxacin (2 μg/mL) . While specific data for 3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) is limited, its structural similarities suggest a potential for comparable activity.

Anti-inflammatory Properties

Research indicates that compounds with similar structural characteristics can modulate inflammatory responses. The presence of methoxy groups may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses. This inhibition can lead to reduced expression of inflammatory markers .

Cytotoxicity and Cancer Research

Preliminary studies on related compounds have shown cytotoxic effects against cancer cell lines. The ability of such compounds to induce apoptosis in cancer cells is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival.

Research Findings

A study highlighted that certain benzoic acid derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential . Further research into 3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) could elucidate its role in cancer therapeutics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC: 3.12 - 12.5 μg/mL
Anti-inflammatoryInhibition of NF-κB pathway
CytotoxicityIC50 in micromolar range

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.